N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
Properties
Molecular Formula |
C16H20N2O4S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-10(2)15(19)17-16-18(11-4-6-12(22-3)7-5-11)13-8-24(20,21)9-14(13)23-16/h4-7,10,13-14H,8-9H2,1-3H3 |
InChI Key |
NAFDKXQTFKMFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the final coupling with the propanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet the stringent requirements for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring.
Scientific Research Applications
N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocyclic Structure
The compound’s tetrahydrothieno[3,4-d][1,3]thiazole core distinguishes it from other heterocycles:
- Thiadiazoles (e.g., compounds 13a–13d in ): Contain a 1,3,4-thiadiazole ring but lack fused sulfur rings and sulfone groups. This reduces their polarity and oxidative stability compared to the target compound .
- Thiazolidinones (e.g., compound 5 in ): Feature a 4-thiazolidinone ring with a ketone group, offering distinct hydrogen-bonding and reactivity profiles .
- Thiazoles (e.g., compounds in ): Simpler monocyclic structures without fused systems or sulfone modifications, limiting steric complexity .
Key Structural Differences:
Substituent Effects
- 4-Methoxyphenyl Group: Present in both the target compound and ’s thiazolidinone derivative (compound 5). This group enhances solubility via electron-donating effects and may improve bioavailability .
- Chlorophenyl/Nitrophenyl Groups : Found in and . These electron-withdrawing groups increase metabolic stability but reduce solubility compared to methoxy .
Substituent Comparison:
Physicochemical Properties
- Melting Points: Thiadiazole derivatives () exhibit moderate melting points (~200°C), while thiazolidinones () may have lower values due to reduced ring rigidity. The target compound’s sulfone groups likely increase its melting point (>250°C inferred) .
- Solubility: The sulfone groups and methoxyphenyl substituent enhance aqueous solubility compared to ’s thioxo-thiazolidinone (predicted pKa ~9.53) .
- Spectroscopic Features: IR: Target compound’s C=O (amide) and S=O (sulfone) stretches (~1690 cm⁻¹ and ~1300–1150 cm⁻¹, respectively) differ from ’s benzamide (1690 cm⁻¹) and ’s thiazolidinone (C=O at ~1700 cm⁻¹) .
Biological Activity
N-[(2Z)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 422.54 g/mol. The presence of the methoxy group and thiazole ring are notable features that influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli , with inhibition zones measured during susceptibility testing (Table 1) .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These results suggest that the compound could serve as a basis for developing new antibacterial agents.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values for different cell lines are summarized in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
These findings indicate its potential as an anticancer agent.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Cell Division : The compound may interfere with the mitotic process in cancer cells, leading to apoptosis.
- Membrane Disruption : Its antimicrobial activity is likely due to the ability to disrupt bacterial cell membranes, causing leakage of cellular contents.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.
Case Studies
A notable case study involved the use of this compound in a preclinical model where it was administered to mice bearing xenografts of human tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for therapeutic applications .
Q & A
Q. Methodology :
- Synthesize analogs via parallel chemistry (e.g., varying aryl groups in Step 2).
- Test in standardized assays (e.g., enzyme inhibition, cell viability).
- Perform statistical analysis (ANOVA) to identify significant activity differences .
Advanced: How can researchers design in vitro assays to evaluate enzyme inhibition?
- Enzyme preparation : Express recombinant target enzymes (e.g., kinases) in E. coli or insect cells.
- Assay conditions : 50 mM Tris-HCl buffer (pH 7.4), 1 mM ATP, 10 µM substrate.
- Inhibition protocol : Pre-incubate enzyme with compound (0.1–100 µM) for 15 min, then add substrate.
- Detection : Fluorescent or colorimetric readouts (e.g., ADP-Glo™ for kinase activity).
- Data analysis : Fit dose-response curves (GraphPad Prism) to calculate IC50 and Hill coefficients.
Include positive controls (e.g., staurosporine for kinases) and triplicate measurements .
Advanced: What are the best practices for resolving low purity in final products?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate polar impurities.
- Recrystallization : Optimize solvent mixtures (e.g., DMF/ethanol) for high recovery of crystalline product.
- Quality control : Implement LC-MS for batch-to-batch consistency and quantify impurities via peak integration.
For persistent issues, revise protection/deprotection strategies (e.g., Fmoc for amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
